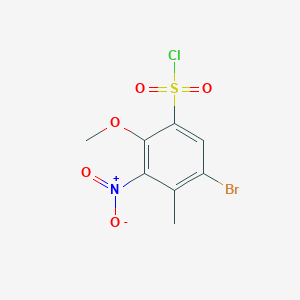

![molecular formula C15H21N3O2S B2726243 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid CAS No. 854357-27-0](/img/structure/B2726243.png)

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

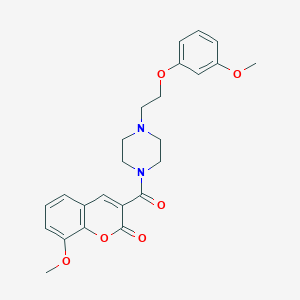

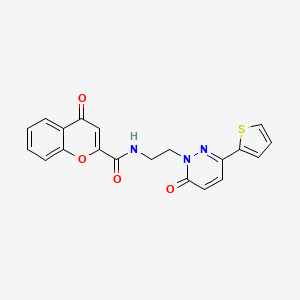

The compound “6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid” is a complex organic molecule that contains a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene and a pyrimidine ring . The molecule also contains an ethyl group, a methyl group, an amino group, and a hexanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene and a pyrimidine ring . This structure is further substituted with an ethyl group at the 6-position and a methyl group at the 2-position . The molecule also contains an amino group attached to a hexanoic acid group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and the bicyclic structure. The amino group and the carboxylic acid group in the hexanoic acid moiety could potentially undergo various reactions such as acid-base reactions, nucleophilic substitutions, or condensation reactions . The thieno[2,3-d]pyrimidin-4-yl group could also participate in various reactions, especially if catalyzed by specific conditions or reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility could be influenced by the polar carboxylic acid and amino groups, as well as the nonpolar ethyl and methyl groups .Wissenschaftliche Forschungsanwendungen

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2009) explored the design, synthesis, and structural analysis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds were evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, which are key targets in antitumor therapy. The research found that these compounds exhibited nanomolar inhibitory values against tumor cells in culture, indicating significant potential as antitumor agents. The 6-ethyl substitution was specifically noted to increase both the potency and the spectrum of tumor inhibition compared to its 6-methyl analogue (Gangjee et al., 2009).

Antimicrobial and Mosquito Larvicidal Activities

Research on pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, including compounds related to the structure of interest, showed promising analgesic, anti-inflammatory, and antimicrobial activities. These compounds were synthesized using 6-aminothiouracil as a key intermediate, and their biological activities were evaluated. Some of the synthesized compounds exhibited significant antibacterial and antifungal activity, with certain derivatives also demonstrating mosquito larvicidal potential against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).

Role in Chemical Synthesis and Modified Peptides

6-Aminohexanoic acid, a component of the compound , is highlighted for its significance in chemical synthesis, particularly in the creation of modified peptides and in the polyamide synthetic fibers industry. It is often employed as a linker in various biologically active structures, underscoring its versatility and importance beyond its direct applications as an antifibrinolytic drug. This review elaborates on the varied roles and applications of 6-aminohexanoic acid in the structure of diverse molecules, indicating its foundational role in the synthesis and development of compounds with significant biological activities (Markowska et al., 2021).

Zukünftige Richtungen

Compounds with similar structures have shown a wide range of biological activities, suggesting that they could have potential therapeutic applications . Therefore, future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Eigenschaften

IUPAC Name |

6-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-3-11-9-12-14(17-10(2)18-15(12)21-11)16-8-6-4-5-7-13(19)20/h9H,3-8H2,1-2H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYAYXGEMGDBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2726161.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)

![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)

![2-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2726181.png)